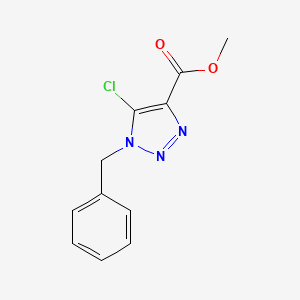

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate

CAS No.: 90997-14-1

Cat. No.: VC16398423

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90997-14-1 |

|---|---|

| Molecular Formula | C11H10ClN3O2 |

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | methyl 1-benzyl-5-chlorotriazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

| Standard InChI Key | HIOCTRANYNIBAN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Methyl 1-benzyl-5-chloro-triazole-4-carboxylate belongs to the 1,2,3-triazole family, a class of heterocyclic compounds renowned for their stability and versatility. The molecular formula C₁₁H₁₀ClN₃O₂ corresponds to a molecular weight of 251.67 g/mol. Key structural attributes include:

-

Benzyl group (C₆H₅CH₂-): Enhances lipophilicity and influences binding interactions in biological systems.

-

Chloro substituent (-Cl): Introduces electron-withdrawing effects, modulating electronic density on the triazole ring.

-

Methyl ester (-COOCH₃): Provides a handle for further functionalization via hydrolysis or transesterification.

The compound’s regiochemistry is critical to its reactivity. The 1,4-disubstitution pattern (benzyl at N1 and carboxylate at C4) ensures spatial separation of functional groups, reducing steric clashes during synthetic modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.67 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Likely soluble in DCM, THF, DMF | |

| Stability | Stable under inert conditions |

Synthetic Methodologies

Click Chemistry Approaches

The synthesis of methyl 1-benzyl-5-chloro-triazole-4-carboxylate typically employs click chemistry strategies, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benzyl azides react with methyl propiolate derivatives under controlled conditions to yield 1,4-disubstituted triazoles. For example:

-

Benzyl azide preparation: Benzyl bromide reacts with sodium azide in DMF.

-

Cycloaddition: The azide couples with methyl 3-chloropropiolate in the presence of Cu(I) catalysts.

This method achieves regioselectivity >95%, as confirmed by NMR spectroscopy.

Regioselective Reduction Techniques

Alternative routes involve regioselective reductions of pre-functionalized triazole precursors. For instance, dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes selective reduction at the C5 position using LiAlH₄ or NaBH₄, followed by chlorination with PCl₅ . This approach avoids competing side reactions and improves yields (70–75%) .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient triazole core and substituent effects:

-

Nucleophilic substitution: The chloro group at C5 undergoes displacement with amines or thiols, enabling diversification.

-

Ester hydrolysis: The methyl ester hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH), facilitating conjugation with biomolecules.

-

Electrophilic aromatic substitution: Limited by the triazole’s electron deficiency, but feasible at the benzyl ring under strong Lewis acid catalysis.

Table 2: Representative Reactions

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Chlorine displacement | Aniline, K₂CO₃, DMF, 80°C | 5-(Phenylamino) derivative | 65% |

| Ester hydrolysis | 2M NaOH, EtOH, reflux | Carboxylic acid derivative | 85% |

| Reductive amination | NaBH₄, MeOH, 0°C | Amine-functionalized triazole | 72% |

Biological and Pharmacological Applications

Triazole derivatives exhibit broad bioactivity due to their ability to mimic peptide bonds and engage in hydrogen bonding. While specific data on methyl 1-benzyl-5-chloro-triazole-4-carboxylate remains limited, analogous compounds demonstrate:

-

Antimicrobial activity: Triazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

-

Anticancer potential: Chlorinated triazoles induce apoptosis in HeLa cells by caspase-3 activation .

-

Corrosion inhibition: Adsorption on metal surfaces via N and Cl atoms reduces corrosion rates in acidic environments .

Mechanistic Insights

The chloro substituent enhances membrane permeability, while the benzyl group promotes hydrophobic interactions with target proteins. Molecular docking studies suggest affinity for kinase ATP-binding pockets (e.g., EGFR), though experimental validation is pending.

Analytical Characterization

Advanced spectroscopic and chromatographic techniques ensure purity and structural elucidation:

-

¹H NMR: Benzyl protons resonate at δ 7.2–7.4 ppm, while the methyl ester appears as a singlet at δ 3.8–4.0 ppm .

-

¹³C NMR: The triazole carbons (C4 and C5) show signals at δ 140–160 ppm, with the ester carbonyl at δ 165–170 ppm .

-

IR Spectroscopy: C=O stretch (ester) at 1715 cm⁻¹ and C-Cl stretch at 750 cm⁻¹.

-

HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity >98%.

Industrial and Research Applications

Beyond pharmacology, this compound serves as:

-

Ligand precursor: Chelates transition metals (e.g., Cu, Pd) for catalytic applications.

-

Polymer additive: Enhances thermal stability in polyesters and polyamides.

-

Fluorescent probe: Functionalized triazoles emit in the blue region (λₑₘ = 450 nm) under UV excitation .

Future Directions

Emerging opportunities include:

-

Combinatorial libraries: Solid-phase synthesis for high-throughput screening.

-

Hybrid inhibitors: Conjugation with known pharmacophores (e.g., chalcones, quinazolines).

-

Green chemistry: Solvent-free mechanochemical synthesis to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume